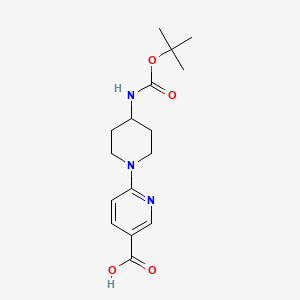
6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Coupling with Nicotinic Acid: The protected piperidine derivative is then coupled with nicotinic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or nicotinic acid.
Reduction: Deprotected amine derivatives.
Substitution: Substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected to reveal a free amine, which can then interact with various biological targets. The nicotinic acid moiety may also play a role in modulating biological activity through interactions with nicotinic acid receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-(4-((tert-Butoxycarbonyl)amino)-1-piperidinyl)nicotinate: Similar structure with an ethyl ester group instead of a carboxylic acid.
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is unique due to its specific combination of a Boc-protected piperidine ring and a nicotinic acid moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C16H23N3O4 |
|---|---|
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-8-19(9-7-12)13-5-4-11(10-17-13)14(20)21/h4-5,10,12H,6-9H2,1-3H3,(H,18,22)(H,20,21) |
InChI-Schlüssel |
JBFXHESYHAKAOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



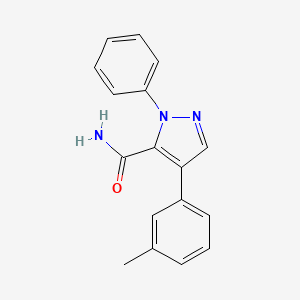
![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)




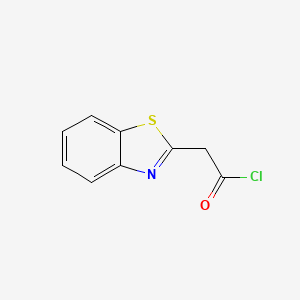
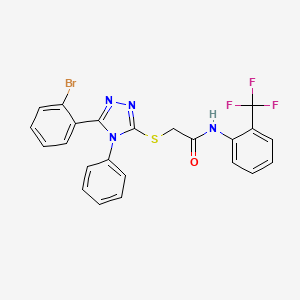
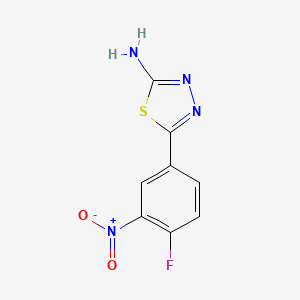
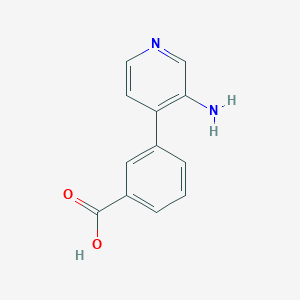
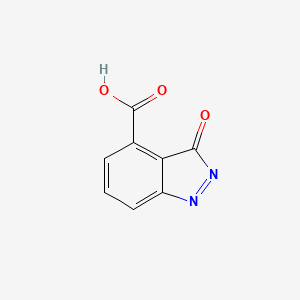
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)

